molecular formula C12H17Cl2N3 B2688338 3-(Piperidin-4-yl)-1H-indazole dihydrochloride CAS No. 2197054-90-1

3-(Piperidin-4-yl)-1H-indazole dihydrochloride

Cat. No.: B2688338
CAS No.: 2197054-90-1
M. Wt: 274.19
InChI Key: CAQDIUVQGJIUMU-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-1H-indazole dihydrochloride (CAS 2197054-90-1, MFCD30145784) is a high-purity (95%) heterocyclic compound supplied as a solid for scientific research. The compound features an indazole scaffold, a medicinally important moiety known for a broad spectrum of biological activities, fused with a piperidine ring which enhances conformational flexibility and bioavailability[a] . The dihydrochloride salt form improves aqueous solubility, a critical factor for in vitro assays . This structure serves as a valuable scaffold in medicinal chemistry, particularly in the development of new chemotypes. Scientific research has identified the 3-phenyl-1H-indazole scaffold, to which this compound belongs, as an opportunity for the development of new anticandidal agents . Specifically, derivatives have demonstrated potent broad-spectrum activity against Candida albicans and both miconazole-susceptible and resistant Candida glabrata species . In broader contexts, indazole derivatives are widely explored in oncology and central nervous system (CNS) disorder research, often functioning as key intermediates in the synthesis of more complex molecules designed to target enzymes, receptors, and kinases . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. For detailed batch-specific information, including certificates of analysis, please contact our support team.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-4-yl-2H-indazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQDIUVQGJIUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C3C=CC=CC3=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)-1H-indazole dihydrochloride typically involves the formation of the indazole core followed by the introduction of the piperidine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequently, the piperidine moiety is introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. The final product is typically purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring’s tertiary amine and the indazole’s aromatic system are susceptible to oxidative modifications.

Key Findings:

  • Piperidine Oxidation : The tertiary amine in the piperidine ring can undergo oxidation to form N-oxide derivatives under mild conditions. For example, treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding N-oxide .

  • Indazole Ring Oxidation : The indazole moiety resists strong oxidants but may undergo hydroxylation at the C4 or C7 positions under radical-initiated conditions (e.g., Fenton’s reagent) .

Table 1: Oxidation Reaction Conditions and Outcomes

Reagent/ConditionsTarget SiteProductSelectivityReference
H₂O₂ (30%), CH₂Cl₂, 0°C, 2hPiperidine N-atomN-Oxide derivativeHigh
mCPBA, CH₂Cl₂, RT, 12hPiperidine N-atomN-Oxide derivativeModerate
FeSO₄/H₂O₂, pH 5, 40°C, 6hIndazole C4/C7Hydroxylated indazoleLow

Reduction Reactions

The compound’s unsaturated bonds and aromatic systems may undergo selective reduction.

Key Findings:

  • Piperidine Ring Reduction : The piperidine ring is already saturated, but reductive alkylation of the secondary amine can occur using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol .

  • Indazole Reduction : Catalytic hydrogenation (H₂, Pd/C) under acidic conditions selectively reduces the indazole’s C2–N1 bond to form a dihydroindazole derivative .

Table 2: Reduction Reaction Conditions and Outcomes

Reagent/ConditionsTarget SiteProductYieldReference
H₂ (1 atm), 10% Pd/C, HCl/EtOHIndazole C2–N12,3-Dihydro-1H-indazole85%
NaBH₃CN, CH₂O, MeOH, RT, 24hPiperidine N-atomN-Methylpiperidine derivative70%

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at both the indazole and piperidine moieties.

Key Findings:

  • Indazole C3 Functionalization : The C3 position of the indazole undergoes electrophilic substitution with reagents like bromine (Br₂) in acetic acid, yielding 3-bromo-1H-indazole derivatives .

  • Piperidine N-Alkylation : The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts .

Table 3: Substitution Reaction Conditions and Outcomes

Reagent/ConditionsTarget SiteProductSelectivityReference
Br₂ (1.2 eq), AcOH, 50°C, 3hIndazole C33-Bromo-1H-indazole derivativeHigh
CH₃I (2 eq), K₂CO₃, DMF, 80°C, 6hPiperidine N-atomN-Methylpiperidinium iodideModerate

Acid-Base Reactions

The dihydrochloride salt form enhances solubility and modulates reactivity.

Key Findings:

  • Deprotonation : Treatment with aqueous NaOH (1M) removes the hydrochloride counterions, regenerating the free base form, which exhibits increased nucleophilicity at the piperidine nitrogen .

  • Reprotonation : The free base can be reprotonated with HCl gas in diethyl ether to recover the dihydrochloride salt .

Catalytic Coupling Reactions

Transition-metal catalysis enables cross-coupling for structural diversification.

Key Findings:

  • Suzuki-Miyaura Coupling : The indazole’s bromide derivative (from Table 3) reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl products .

  • Buchwald-Hartwig Amination : The piperidine nitrogen participates in C–N bond-forming reactions with aryl halides using Pd₂(dba)₃ and Xantphos .

Table 4: Coupling Reaction Conditions and Outcomes

Reagent/ConditionsReaction TypeProductYieldReference
Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂, DMESuzuki-Miyaura3-Aryl-1H-indazole derivative78%
Pd₂(dba)₃, Xantphos, Cs₂CO₃, TolBuchwald-HartwigN-Arylpiperidine derivative65%

Scientific Research Applications

Medicinal Chemistry

3-(Piperidin-4-yl)-1H-indazole dihydrochloride serves as a versatile scaffold in the design of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity for various targets.

Table 1: Structural Modifications and Their Impacts

Modification TypeExample CompoundsBiological Activity
Substitution on Indazole Ring1-(2-fluorophenyl)-3-(piperidine-4-yloxy)-1H-indazoleAnti-inflammatory effects
Alteration of Piperidine Moiety4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineInhibition of PKB signaling in cancer
Combination with Other ScaffoldsBenzimidazole derivativesAnalgesic and anti-inflammatory properties

Pharmacological Applications

Research indicates that compounds related to this compound exhibit significant pharmacological activities, including anti-inflammatory, analgesic, and potential antitumor effects.

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of piperidine derivatives, compounds similar to this compound demonstrated notable inhibition of nitric oxide production and tumor necrosis factor-alpha (TNF-α) in vitro. For instance, a derivative showed an IC50 value of 0.86 µM against TNF-α production, highlighting its potential as an anti-inflammatory agent .

Neurological Applications

The compound has been explored for its role as an agonist or partial agonist of nicotinic acetylcholine receptors. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and schizophrenia.

Table 2: Neurological Disorders Targeted by Indazole Derivatives

DisorderMechanism of ActionCompound Example
Alzheimer's DiseaseAgonism of nicotinic α7 receptorsN—(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide
SchizophreniaModulation of cholinergic signalingVarious bicyclic indazole derivatives

Antitumor Potential

Recent studies have indicated that derivatives of this compound can inhibit the growth of tumor xenografts in vivo. The ability to modulate signaling pathways involved in cancer progression makes this compound a candidate for further development in oncology.

Case Study: Inhibition of Tumor Growth

In vivo experiments demonstrated that certain analogs significantly inhibited tumor growth in murine models, showcasing their potential as therapeutic agents against various cancers .

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can bind to active sites or allosteric sites on proteins, modulating their activity. The piperidine ring may enhance the compound’s binding affinity or selectivity for certain targets. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related piperidinyl-indazole derivatives and analogs. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Structural Differences Key Properties/Applications Purity/Solubility Reference
3-(Piperidin-4-yl)-1H-indazole dihydrochloride Base structure: Indazole + piperidine, dihydrochloride salt Potential CNS targeting, kinase inhibition High solubility in acidic pH
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride (BD767309) Fluorine at C5, methyl at N1, hydrochloride salt Enhanced metabolic stability 97% purity, moderate solubility
4-Fluoro-3-(piperidin-4-yl)-1H-indazole (SH-6695) Fluorine at C4, free base Position-dependent receptor selectivity 95% purity, lower aqueous solubility
6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride (QW-2274) Fluorine at C6, hydrochloride salt Antimicrobial synergist (e.g., MRSA) 95% purity, improved solubility
1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate Oxadiazole linker, methoxypropyl-piperidine, oxalate salt 5-HT4 receptor agonist for Alzheimer’s High crystallinity, scalable synthesis
3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1H-indazole dihydrochloride 3.5 hydrate Piperazinyl-ethyl chain, dimethoxy groups, hydrate form Antipsychotic applications Hydrate form affects dissolution

Key Findings

Impact of Halogenation :

  • Fluorine substitution at positions 4, 5, or 6 on the indazole ring (e.g., SH-6695, QW-2274) alters receptor binding kinetics. For instance, C6-fluorinated derivatives show antimicrobial synergy against MRSA , whereas C4-fluorinated analogs may prioritize CNS targets due to improved blood-brain barrier penetration .

Salt Forms and Solubility :

  • The dihydrochloride salt of 3-(Piperidin-4-yl)-1H-indazole offers superior solubility in acidic media compared to hydrochloride or free-base analogs (e.g., SH-6695 vs. QW-2274) . This property is critical for oral bioavailability, as seen in berotralstat dihydrochloride, a related compound with high solubility at pH ≤ 4 .

Functional Group Additions :

  • Oxadiazole-containing derivatives (e.g., the compound from ) exhibit enhanced hydrogen bonding capacity, improving target affinity for 5-HT4 receptors in Alzheimer’s models . In contrast, methyl or methoxypropyl groups (e.g., BD767309) increase metabolic stability by blocking cytochrome P450 oxidation .

Hydration State :

  • The 3.5 hydrate form of a structurally complex indazole-piperazinyl derivative () demonstrates how hydration impacts crystallinity and dissolution rates, suggesting that anhydrous dihydrochloride salts (like the target compound) may offer more predictable pharmacokinetics .

Biological Activity

3-(Piperidin-4-yl)-1H-indazole dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an indazole core substituted with a piperidine moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme activities and cellular pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, potentially leading to reduced cancer cell proliferation and increased apoptosis .

Antitumor Activity

Research indicates that compounds containing the indazole structure, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that related indazole derivatives can inhibit the growth of various cancer cell lines, including colon and breast cancer cells .

Table 1: Antitumor Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Reference
CFI-400945HCT116 (Colon)<0.01
Compound 81cMDA-MB-231 (Breast)0.64
Compound 82aKMS-12 BM1.4

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on related indazole derivatives showed promising results against various fungal strains, suggesting potential applications in treating fungal infections .

Table 2: Antimicrobial Activity of Indazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound 10gC. albicans0.5 µg/mL
Compound 10aC. glabrata1 µg/mL

Case Studies

Several studies have focused on the synthesis and evaluation of indazole derivatives, highlighting their biological significance:

  • Anticancer Research : A study demonstrated that a series of indazole derivatives exhibited potent antiproliferative activity against multiple myeloma cell lines, establishing a structure-activity relationship (SAR) that underscores the importance of specific substituents on the indazole ring for enhanced activity .
  • Inhibition Studies : Another research effort identified that specific modifications to the piperidine moiety significantly affected the compound's binding affinity to target enzymes involved in cancer progression, indicating a pathway for further optimization in drug design .

Q & A

Q. What are the recommended synthesis methods for 3-(Piperidin-4-yl)-1H-indazole dihydrochloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves coupling indazole derivatives with piperidine-containing precursors under controlled conditions. For example, a multi-step protocol may include:

Nucleophilic substitution : Reacting 3-bromo-1H-indazole with a piperidin-4-yl intermediate (e.g., 4-aminopiperidine) in the presence of a palladium catalyst .

Salt formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, ensuring stoichiometric control (2:1 HCl ratio) to avoid over-acidification .
Purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation. Monitor for discoloration, which may indicate oxidation .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the indazole-piperidine linkage and salt formation (e.g., HCl proton integration) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 244.1 for the free base) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity and detects impurities (<0.5% threshold) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the coupling step of 3-(Piperidin-4-yl)-1H-indazole synthesis?

  • Methodological Answer :
  • Catalyst screening : Test Pd(PPh3_3)4_4, Pd(OAc)2_2, or Buchwald-Hartwig catalysts under varying temperatures (80–120°C) to improve cross-coupling efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation .
  • Real-time monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction time dynamically .

Q. What strategies are effective for resolving discrepancies in NMR data when characterizing this compound?

  • Methodological Answer :
  • Variable temperature (VT) NMR : Resolve signal splitting caused by conformational flexibility in the piperidine ring .
  • Deuterated solvent selection : Compare D2_2O vs. DMSO-d6_6 to identify solvent-induced shifts in HCl proton signals .
  • 2D NMR (COSY, NOESY) : Map 1H^1H-1H^1H coupling and spatial interactions to confirm stereochemical integrity .

Q. How can researchers optimize the dihydrochloride salt formation step to improve yield and purity?

  • Methodological Answer :
  • pH control : Titrate HCl slowly to maintain pH 2–3, avoiding localized over-acidification that degrades the indazole core .
  • Counterion analysis : Compare dihydrochloride vs. monohydrochloride salts using ion chromatography to verify stoichiometry .
  • Crystallization conditions : Screen anti-solvents (e.g., diethyl ether, acetone) to enhance crystal habit and reduce solvent inclusion .

Q. What approaches are recommended for identifying and quantifying trace impurities in this compound batches?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–60°C), light, or humidity, then analyze degradation products via LC-MS/MS .
  • Impurity spiking : Use reference standards (e.g., unreacted indazole or piperidine precursors) to calibrate HPLC retention times .
  • QbD (Quality by Design) : Apply DOE (Design of Experiments) to correlate impurity profiles with synthesis parameters (e.g., reaction time, temperature) .

Data Contradiction and Resolution

Q. How should researchers address conflicting bioactivity data for this compound across different assays?

  • Methodological Answer :
  • Assay validation : Cross-check results using orthogonal methods (e.g., SPR vs. cell-based assays) to rule out false positives/negatives .
  • Buffer compatibility : Test compound stability in assay buffers (e.g., PBS, HEPES) to identify precipitation or pH-dependent activity shifts .
  • Meta-analysis : Compare data with structurally analogous compounds (e.g., 5-HT4 receptor ligands) to contextualize unexpected results .

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